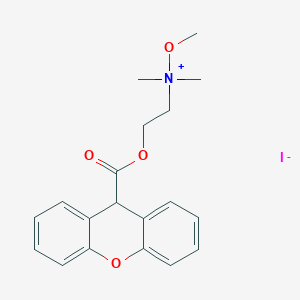

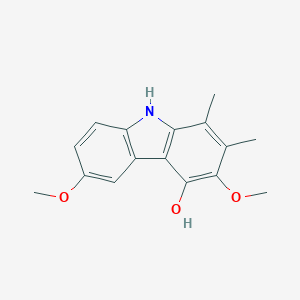

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol

Descripción general

Descripción

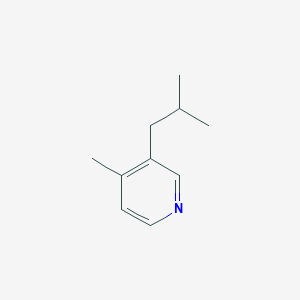

"3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol" belongs to the carbazole family, a group of compounds known for their wide range of biological activities and applications in material science. Carbazoles are heterocyclic aromatic organic compounds that include a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring.

Synthesis Analysis

Carbazole derivatives are synthesized through various chemical reactions, including the Combes-Beyer reaction, Cadogan ring closure, and Ullmann polycondensation. For example, the synthesis of similar carbazole derivatives involves multi-step chemical reactions starting from basic carbazole precursors, incorporating dimethoxy and dimethyl groups at specific positions on the carbazole core through selective reactions (Bucinskas et al., 2015).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including the presence of dimethoxy and dimethyl groups, significantly influences their chemical and physical properties. X-ray crystallography and density functional theory (DFT) calculations are commonly used to elucidate the molecular structure, showing how substitutions at specific positions affect the compound's stability and reactivity (Govindasamy et al., 2003).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation-reduction reactions. The chemical reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the carbazole nucleus. For instance, the introduction of dimethoxy groups can enhance the electron density of the molecule, affecting its redox properties and stability in electrochemical applications (Hui-min Wang & S. Hsiao, 2014).

Aplicaciones Científicas De Investigación

Environmental Impact of Halogenated Carbazoles

Carbazoles, including derivatives like 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, have been a subject of environmental studies. For instance, halogenated carbazoles have been identified as emerging contaminants due to their persistence and potential toxicological effects similar to dioxins. Research has explored the anthropogenic origins of these compounds in the environment, specifically in relation to the manufacture of halogenated indigo dyes. These studies reveal the environmental pathways and implications of carbazole derivatives and highlight their significance in environmental chemistry (Parette et al., 2015).

Carbazole-based Materials in Light Emitting Applications

Carbazole-based molecules, particularly those with a donor-acceptor structure, have been extensively studied for their applications in organic light-emitting diodes (OLEDs). These studies emphasize the photophysical properties of carbazole-based compounds and their performance in OLEDs, making them critical materials in the field of organic electronics and photonics (Ledwon, 2019).

Biomedical and Pharmaceutical Research

The conversion of indoles to carbazoles, including structures similar to 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, is an active research area due to carbazoles' unique photophysical properties and their wide-ranging applications in photovoltaic cells, biomedical imaging, and fluorescent polymers. This research is crucial for the development of functional materials in these domains (Dinda et al., 2020).

Antioxidant Activity of Carbazole Alkaloids

Carbazole alkaloids and related compounds have been synthesized and evaluated for their antioxidant activities. The structure-activity relationship of these compounds, particularly the role of the phenolic carbazole core, has been a focus of study to understand and improve their antioxidant efficacy. This research contributes significantly to the field of natural product chemistry and therapeutic drug development (Hieda, 2017).

Propiedades

IUPAC Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNADQBPZINGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910617 | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

CAS RN |

108073-62-7 | |

| Record name | Carbazomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)